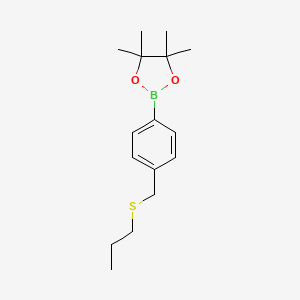
4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester is an organoboron compound that has garnered interest in various fields of chemistry and material science. This compound is characterized by the presence of a boronic acid moiety attached to a phenyl ring, which is further substituted with a propylthiomethyl group. The pinacol ester form enhances its stability and solubility, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds. The boronic acid or its derivatives provide a relatively stable, readily prepared, and environmentally benign organoboron reagent for this process .
Biochemical Pathways
The suzuki–miyaura reaction, in which this compound plays a role, is a key process in synthetic chemistry, particularly in the synthesis of complex organic compounds .
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science.
Action Environment
The efficacy and stability of this compound, like other boronic acids and their derivatives, can be influenced by various environmental factors. These include the presence of a palladium catalyst and base, the temperature, and the solvent used in the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester typically involves the borylation of an aryl halide precursor. One common method is the Ir-catalyzed borylation of arenes, followed by the oxidative cleavage of the pinacol boronates . The reaction conditions often include the use of iridium catalysts and pinacol as the boron source, with the reaction being carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar borylation techniques but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reagents and catalysts are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydrolysis: The ester can hydrolyze under physiological pH, leading to the formation of the corresponding boronic acid.
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed upon hydrolysis or oxidation.
Scientific Research Applications
4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to form biaryl compounds, which are important in pharmaceuticals and material science.
Drug Delivery: The compound’s ability to form reversible covalent bonds with diols makes it useful in designing drug delivery systems.
Biological Research: Used in the development of sensors for detecting carbohydrates and other biomolecules.
Material Science: Employed in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid, Pinacol Ester: Similar in structure but lacks the propylthiomethyl group.
3-Formylphenylboronic Acid: Another boronic acid derivative used in organic synthesis.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with a different substitution pattern.
Uniqueness
4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester is unique due to the presence of the propylthiomethyl group, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(propylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2S/c1-6-11-20-12-13-7-9-14(10-8-13)17-18-15(2,3)16(4,5)19-17/h7-10H,6,11-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXOJPUWDLXNJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397925.png)
![1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2397926.png)
![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2397928.png)
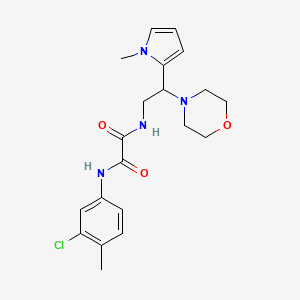
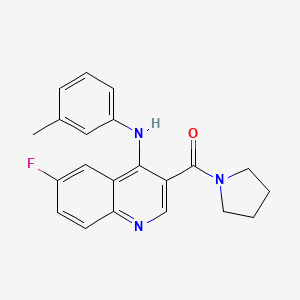
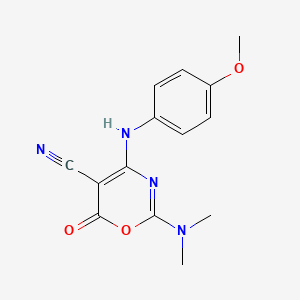
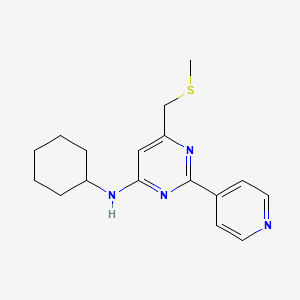
![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2397936.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2397938.png)
![N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2397939.png)
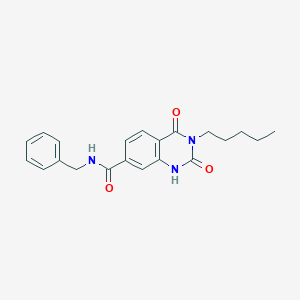
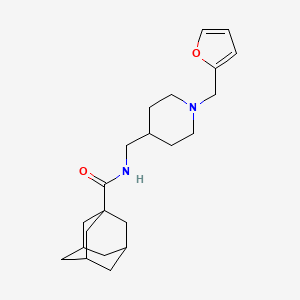
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2397945.png)
![[3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate](/img/structure/B2397948.png)
